molecular formula C23H18FNO3S B2716912 [4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1112440-35-3

[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B2716912
CAS No.: 1112440-35-3
M. Wt: 407.46
InChI Key: ZPHBITOOFVNKBH-UHFFFAOYSA-N
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Description

4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: is a synthetic organic compound that belongs to the class of benzothiazine derivatives This compound is characterized by the presence of a benzothiazine ring system substituted with an ethylphenyl group, a fluorine atom, and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Ring: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with an appropriate aldehyde or ketone to form the benzothiazine ring.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Substitution with Ethylphenyl Group: The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using ethylbenzene and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Phenylmethanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzothiazine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Biology : It is studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine : Research is ongoing to explore its potential as a therapeutic agent for various diseases. Industry : The compound is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
  • 4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone

Comparison

  • Structural Differences : The presence of different substituents on the phenyl ring (e.g., methoxy, chloro) can significantly alter the compound’s chemical and biological properties.
  • Uniqueness : The specific combination of an ethylphenyl group, a fluorine atom, and a phenylmethanone moiety in 4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone provides unique steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

[4-(4-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO3S/c1-2-16-8-11-19(12-9-16)25-15-22(23(26)17-6-4-3-5-7-17)29(27,28)21-13-10-18(24)14-20(21)25/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHBITOOFVNKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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